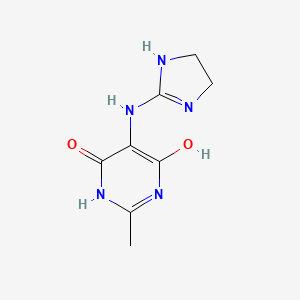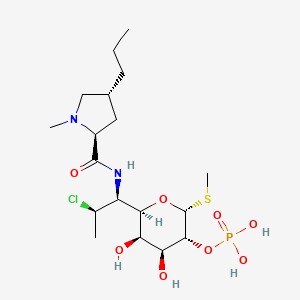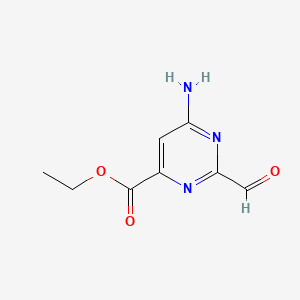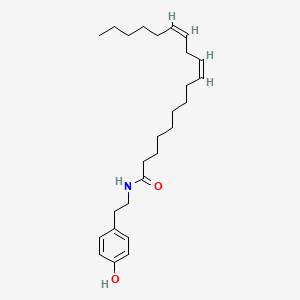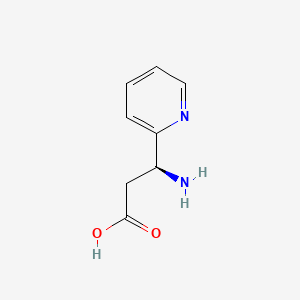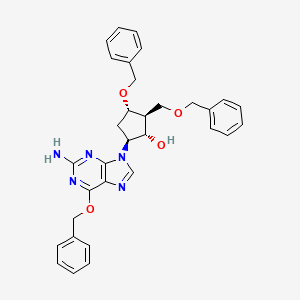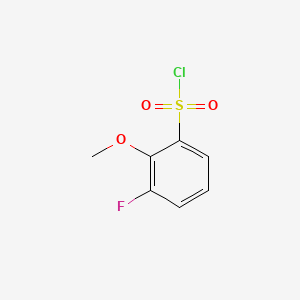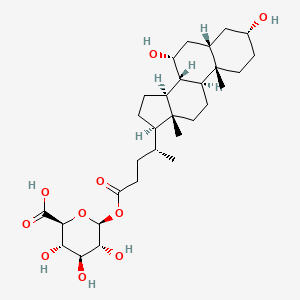
Acide Chénodeoxycholique 24-Acyl-|A-D-glucuronide
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of chenodeoxycholic acid. It is formed through the action of the enzyme UDP-glucuronosyltransferase isoform UGT1A3 . This compound is part of the bile acid family and plays a role in various biological processes.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G) is a metabolite of Chenodeoxycholic Acid (CDCA) . The primary target of CDCA-24G is the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . UGT1A3 is an enzyme that plays a crucial role in the metabolism of bile acids, which are important for digestion and absorption of dietary fats .
Mode of Action
CDCA-24G is formed from CDCA by the action of the UGT1A3 enzyme . This process involves the addition of a glucuronic acid component to CDCA, enhancing the compound’s solubility and altering its interaction with its targets .
Biochemical Pathways
The formation of CDCA-24G from CDCA is part of the larger bile acid metabolism pathway. Bile acids like CDCA are synthesized in the liver from cholesterol, and they are crucial for the emulsification and absorption of dietary fats . The conversion of CDCA to CDCA-24G by UGT1A3 is a key step in the elimination of bile acids, helping to maintain the balance of bile acids in the body .
Pharmacokinetics
CDCA is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The formation of CDCA-24G by UGT1A3 is part of this metabolic process .
Analyse Biochimique
Biochemical Properties
Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide interacts with various enzymes and proteins in biochemical reactions. It is formed from CDCA by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This interaction involves the transfer of glucuronic acid from UGT to CDCA, resulting in the formation of Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide .
Cellular Effects
Its parent compound, CDCA, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it is formed from CDCA by the enzyme UGT1A3 . This suggests that it may interact with this enzyme and potentially others in the UGT family.
Temporal Effects in Laboratory Settings
It is known that it is stable for at least 4 years when stored at -20°C .
Metabolic Pathways
Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide is involved in the metabolic pathway of CDCA. It is formed from CDCA by the enzyme UGT1A3 . This suggests that it may play a role in the metabolism of bile acids.
Transport and Distribution
Its parent compound, CDCA, is well absorbed from the small intestine and taken up by the liver .
Subcellular Localization
Its parent compound, CDCA, is known to be secreted in bile , suggesting that Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide may also be found in this subcellular location.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is synthesized from chenodeoxycholic acid through a glucuronidation reaction. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase isoform UGT1A3 . The reaction conditions typically involve the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves enzymatic synthesis using recombinant UDP-glucuronosyltransferase isoform UGT1A3. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase isoform UGT1A3.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the glucuronidation reaction is (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycochenodeoxycholic Acid: Another bile acid derivative with similar biological functions.
Taurochenodeoxycholic Acid: A taurine-conjugated form of chenodeoxycholic acid.
Uniqueness
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific glucuronidation, which affects its solubility and interactions with enzymes. This modification can influence its biological activity and potential therapeutic applications .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-BWGRGVIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747313 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208038-27-1 | |
| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Furo[3,2-b]pyrrol-2-one,hexahydro-3,6-dihydroxy-,[3R-(3-alpha-,3a-alpha-,6-bta-,6a-alpha-)]-(9CI)](/img/new.no-structure.jpg)
